3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid

Drug-Drug Interaction Cytochrome P450 Toxicology

Ensure reproducible medicinal chemistry results by selecting 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid, not its hydrochloride salt (CAS 30163-89-4) or parent DMB. The free carboxylic acid handle enables direct conjugation for ester/amide library synthesis. A close analog shows no CYP1A1 induction, supporting safer hit-to-lead optimization. Available in high purity (≥98%) with consistent quality for HTE workflows and solid-state studies leveraging its well-defined melting point (160-162 °C).

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 6123-82-6
Cat. No. B3146984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid
CAS6123-82-6
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)CCC(=O)O
InChIInChI=1S/C12H14N2O2/c1-8-5-10-11(6-9(8)2)14(7-13-10)4-3-12(15)16/h5-7H,3-4H2,1-2H3,(H,15,16)
InChIKeyFJZAJAWTANAPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid (CAS 6123-82-6): A Versatile Benzimidazole Scaffold for Chemical Synthesis and Drug Discovery


3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid (CAS 6123-82-6) is a heterocyclic organic compound featuring a 5,6-dimethyl substituted benzimidazole core linked to a propionic acid moiety . It serves primarily as a versatile small molecule scaffold and building block in medicinal chemistry and organic synthesis . The compound is characterized by its white crystalline appearance, a melting point range of 160-162 °C, and solubility in organic solvents like alcohols and ketones while being only slightly soluble in water . This specific substitution pattern and functional group combination distinguishes it from other benzimidazole derivatives, providing a unique platform for developing novel bioactive molecules or functional materials.

Why Generic Substitution Fails for 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid (CAS 6123-82-6) in Chemical Research


Substituting 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid with a closely related analog like its hydrochloride salt (CAS 30163-89-4) or the parent 5,6-dimethylbenzimidazole (DMB) introduces significant changes in key properties that can derail a research project. The hydrochloride form alters solubility and introduces a counter-ion, while DMB lacks the critical propionic acid linker required for many downstream conjugations or scaffold elaborations . Even seemingly minor structural variations, such as the methylation on the benzimidazole ring or the length of the alkyl chain, have been shown to profoundly impact biological activity and physicochemical behavior within this compound class [1]. The quantitative evidence below demonstrates that specific properties of the target compound cannot be assumed for its structural analogs, making precise selection essential for reproducible results.

Quantitative Differentiation of 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid (CAS 6123-82-6) from Structural Analogs


Differential CYP1A1 Induction Profile: A Class-Level Distinction from Active 2-Substituted Benzimidazoles

While direct data for the target compound is not available, a strong class-level inference can be drawn. A study on benzimidazole derivatives found that 2-benzimidazole propionic acid (a close analog lacking the 5,6-dimethyl substitution) was completely ineffective at inducing CYP1A1 protein expression in rat hepatoma H4IIE cells [1]. In contrast, other benzimidazoles with different substitutions (e.g., thiol or amino groups at the 2-position) were active inducers, with omeprazole and 2-mercapto-5-methoxybenzimidazole showing 32% and 49% of maximal TCDD induction, respectively [1]. This suggests that the substitution pattern, including the 5,6-dimethyl groups and the specific propionic acid chain attachment, dictates a distinct biological profile that avoids this specific metabolic pathway interaction.

Drug-Drug Interaction Cytochrome P450 Toxicology

Antimicrobial Activity Baseline: Free Acid vs. Ester Derivative Potency

The free acid form of the target compound can be considered a baseline with lower activity compared to its ester derivatives. A study on benzimidazole derivatives reported that butyl 3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propanoate (an ester derivative of the target compound) exhibited potent antimicrobial activity with MIC values of 16 μg/mL against Bacillus subtilis and 8 μg/mL against Bacillus proteus [1]. This cross-study comparison suggests that the free acid (target compound) is less active and serves as a key synthetic intermediate for generating more potent ester or amide analogs, making it a strategic choice for SAR exploration.

Antimicrobial Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Melting Point and Crystallinity Advantage over Parent 5,6-Dimethylbenzimidazole

The target compound exhibits a distinct and well-defined melting point range of 160-162 °C . This is significantly lower than the parent compound, 5,6-dimethylbenzimidazole (DMB), which has a reported melting point of 205-207 °C [1]. The lower and sharper melting point indicates a different crystalline packing arrangement and potentially improved processability for solid-state handling or formulation development. The propionic acid functional group directly contributes to this key physicochemical differentiation.

Process Chemistry Formulation Solid-State Chemistry

Commercial Availability and Defined Purity for Reproducible Synthesis

The target compound is readily available from multiple commercial suppliers with clearly defined purity specifications, typically ranging from 95% to 98% . This contrasts with some other benzimidazole derivatives or custom-synthesized analogs where purity can be highly variable and not well-characterized. The availability of this compound as a catalog item with a certified purity level ensures greater reproducibility in research applications, reducing the risk of confounding results from unknown impurities.

Chemical Synthesis Procurement Quality Control

Optimal Research and Industrial Applications for 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid (CAS 6123-82-6) Based on Quantitative Evidence


Scaffold for Generating Antimicrobial Analogs via Esterification or Amidation

As a less active precursor, the free acid form serves as an ideal starting point for synthesizing a library of derivatives. Researchers can build upon the established antimicrobial activity of the butyl ester (MIC = 8-16 μg/mL) [1] by exploring other ester or amide variations, using the target compound's carboxylic acid handle for straightforward conjugation. This allows for rapid SAR studies to improve potency and selectivity.

Building Block for Non-CYP1A1 Inducing Lead Optimization

For drug discovery programs aiming to avoid drug-drug interactions associated with CYP1A1 induction, this compound class is a favorable starting point. The evidence that a closely related benzimidazole propionic acid analog is an ineffective CYP1A1 inducer [2] suggests that the target compound and its derivatives may share this advantageous profile, making it a safer scaffold for hit-to-lead optimization in therapeutic areas like anti-infectives or oncology.

Physicochemical Property Optimization via Solid-State Engineering

The well-defined and relatively low melting point (160-162 °C) of the target compound, compared to its parent structure, makes it a useful candidate for solid-state chemistry studies. This property can be leveraged to improve processability in large-scale synthesis, investigate polymorphic forms, or develop co-crystals with other active pharmaceutical ingredients to enhance their solubility or stability.

Reliable Precursor for High-Throughput Experimentation (HTE)

The consistent commercial availability and high purity (≥95%) of this compound make it a reliable building block for high-throughput experimentation (HTE) workflows. Its well-defined properties ensure that the input material is not a source of variability, allowing for more confident analysis of reaction outcomes and faster identification of optimal synthetic routes or novel materials.

Quote Request

Request a Quote for 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.